molecular formula C17H24ClN5O2 B126196 Sunepitron Hydrochloride CAS No. 148408-65-5

Sunepitron Hydrochloride

Cat. No.: B126196
CAS No.: 148408-65-5
M. Wt: 365.9 g/mol
InChI Key: HWGPYTRJVVMHGT-IODNYQNNSA-N
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Description

Sunepitron hydrochloride, also known by its developmental code name CP-93,393, is a compound that was initially developed by Pfizer for the treatment of anxiety and depression. It functions as a combined serotonin 5-HT1A receptor agonist and alpha2-adrenergic receptor antagonist . Despite showing promise in early clinical trials, its development was discontinued before it could reach the market .

Mechanism of Action

Target of Action

Sunepitron Hydrochloride, also known as CP-93,393, primarily targets three receptors :

These receptors play crucial roles in various neurological and physiological processes. The 5-HT1A receptor is involved in the regulation of mood, anxiety, and sleep. The alpha2-adrenergic receptor is implicated in the regulation of blood pressure and sedation, while the dopamine D2 receptor is involved in motor control, reward, and hormone regulation.

Mode of Action

This compound interacts with its targets in the following ways :

Biochemical Pathways

Given its targets, it likely influences the serotonin, adrenergic, and dopamine pathways, which are involved in mood regulation, blood pressure control, and reward-motivated behavior, respectively .

Pharmacokinetics

Like many drugs, its absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability and therapeutic effects .

Biochemical Analysis

Biochemical Properties

Sunepitron Hydrochloride interacts with serotonin 5-HT1A receptors and α2-adrenergic receptors . As a 5-HT1A receptor agonist, it can bind to these receptors and mimic the action of serotonin, a neurotransmitter that plays a key role in mood regulation . As an α2-adrenergic receptor antagonist, it can bind to these receptors and block the action of norepinephrine, another neurotransmitter involved in mood regulation .

Cellular Effects

This compound’s interaction with serotonin 5-HT1A receptors and α2-adrenergic receptors can influence various cellular processes. By acting as a 5-HT1A receptor agonist, it can enhance serotonin signaling, which can have a positive effect on mood . By acting as an α2-adrenergic receptor antagonist, it can inhibit norepinephrine signaling, which can also contribute to mood regulation .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with serotonin 5-HT1A receptors and α2-adrenergic receptors . As a 5-HT1A receptor agonist, it binds to these receptors and activates them, mimicking the action of serotonin . As an α2-adrenergic receptor antagonist, it binds to these receptors and blocks them, inhibiting the action of norepinephrine .

Temporal Effects in Laboratory Settings

It is known that the drug has been tested in Phase III clinical trials .

Dosage Effects in Animal Models

It is known that the drug has been tested in Phase III clinical trials .

Metabolic Pathways

It is known that the drug has been tested in Phase III clinical trials .

Transport and Distribution

It is known that the drug has been tested in Phase III clinical trials .

Subcellular Localization

It is known that the drug has been tested in Phase III clinical trials .

Preparation Methods

The synthesis of sunepitron hydrochloride involves several steps. The process begins with the esterification of pyridine-2,5-dicarboxylic acid using thionyl chloride and methanol to form the corresponding dimethyl ester. This ester is then hydrogenated over platinum oxide in acetic acid to yield piperidine-2,5-dicarboxylic acid dimethyl ester. The next step involves the condensation of this ester with 2-chloroacetonitrile in the presence of sodium carbonate, followed by cyclization through hydrogenation with Raney nickel. The resulting compound is then reduced with lithium aluminum hydride, and further reactions with 2-chloropyrimidine, methanesulfonyl chloride, and sodium azide lead to the formation of the final product .

Comparison with Similar Compounds

Sunepitron hydrochloride can be compared to other compounds with similar mechanisms of action, such as:

This compound stands out due to its combined action on both serotonin and adrenergic receptors, which is not commonly seen in other anxiolytic agents.

Properties

IUPAC Name

1-[[(7S,9aS)-2-pyrimidin-2-yl-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazin-7-yl]methyl]pyrrolidine-2,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2.ClH/c23-15-4-5-16(24)22(15)11-13-2-3-14-12-21(9-8-20(14)10-13)17-18-6-1-7-19-17;/h1,6-7,13-14H,2-5,8-12H2;1H/t13-,14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWGPYTRJVVMHGT-IODNYQNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CCN2CC1CN3C(=O)CCC3=O)C4=NC=CC=N4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2CN(CCN2C[C@H]1CN3C(=O)CCC3=O)C4=NC=CC=N4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24ClN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10869968
Record name 1-[[(7S,9aS)-Octahydro-2-(2-pyrimidinyl)-2H-pyrido[1,2-a]pyrazin-7-yl]methyl]-2,5-pyrrolidinedione hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148408-65-5
Record name 2,5-Pyrrolidinedione, 1-[[(7S,9aS)-octahydro-2-(2-pyrimidinyl)-2H-pyrido[1,2-a]pyrazin-7-yl]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148408-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sunepitron Hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148408655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[[(7S,9aS)-Octahydro-2-(2-pyrimidinyl)-2H-pyrido[1,2-a]pyrazin-7-yl]methyl]-2,5-pyrrolidinedione hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10869968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SUNEPITRON HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1NYW5HLO1E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary focus of the research paper concerning Sunepitron Hydrochloride?

A1: The research paper focuses on developing and validating a reversed-phase liquid chromatography method to assess the purity of this compound using a reference standard composite []. This analytical method is essential for quality control and assurance during the development and manufacturing of the compound.

Q2: Why is it crucial to have reliable analytical methods for evaluating the purity of pharmaceutical compounds like this compound?

A2: The purity of pharmaceutical compounds is critical for ensuring their safety and efficacy. Impurities can potentially cause unwanted side effects or reduce the drug's effectiveness. Therefore, developing accurate and reliable analytical methods, like the reversed-phase liquid chromatography method described in the research [], is essential for characterizing and quantifying this compound and ensuring its quality throughout its lifecycle.

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